molecular formula C12H10N2O3 B1427696 2-Methoxy-5-(3-nitrophenyl)pyridine CAS No. 939428-15-6

2-Methoxy-5-(3-nitrophenyl)pyridine

Cat. No. B1427696
M. Wt: 230.22 g/mol
InChI Key: JTXKPXRKYGEWHT-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “2-Methoxy-5-(3-nitrophenyl)pyridine”, often involves reactions with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 5-position .


Chemical Reactions Analysis

Pyridine derivatives, including “2-Methoxy-5-(3-nitrophenyl)pyridine”, can undergo a variety of chemical reactions. For example, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Insecticidal Activity

2-Methoxy-5-(3-nitrophenyl)pyridine derivatives have been investigated for their insecticidal properties. For instance, certain pyridine derivatives have shown substantial insecticidal activity against the cowpea aphid, Aphis craccivora Koch, a common pest in agriculture. This research opens potential applications in pest control and agricultural sciences (Bakhite et al., 2014).

Structural Studies and Intermolecular Interactions

The compound has been studied for its unique molecular structure and the interactions it forms. Such studies provide insights into how small changes in molecular structure can alter intermolecular interaction patterns, influencing properties like solubility and reactivity (Vishnupriya et al., 2014).

Corrosion Inhibition

Pyridine derivatives, including 2-Methoxy-5-(3-nitrophenyl)pyridine, have been evaluated as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. This is crucial in industries where metal corrosion is a significant problem, such as in chemical manufacturing and infrastructure maintenance (Dohare et al., 2018).

Molecular Conformation and Reactivity

Research has also been conducted on the molecular conformation of related compounds and its impact on reactivity. Understanding these aspects can lead to more efficient synthesis processes and the development of new compounds with desired properties (Punte et al., 1990).

Inhibition Efficiency in Corrosion

Further studies in the field of corrosion inhibition have shown that different substituents on the pyridine ring, like the nitro group in 2-Methoxy-5-(3-nitrophenyl)pyridine, can significantly impact the efficiency of corrosion inhibitors. This kind of research is pivotal for tailoring corrosion inhibitors for specific industrial applications (Chaitra et al., 2016).

Development of Antagonists in Medical Research

Although not directly related to the exact compound, derivatives of 2-Methoxy-5-(3-nitrophenyl)pyridine have been studied for their potential as antagonists in medical applications, such as inhibiting certain receptors or pathways in the human body. This opens up possibilities for pharmaceutical applications (Wong et al., 1998).

properties

IUPAC Name

2-methoxy-5-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-6-5-10(8-13-12)9-3-2-4-11(7-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKPXRKYGEWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743110
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(3-nitrophenyl)pyridine

CAS RN

939428-15-6
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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